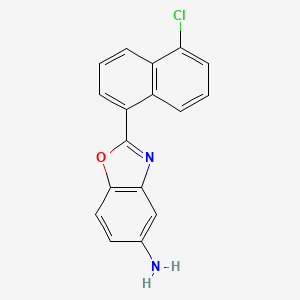

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C17H11ClN2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C17H11ClN2O, with a molecular weight of approximately 294.735 g/mol. The compound features a benzoxazole ring system that is known for its diverse biological properties, including antibacterial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H11ClN2O |

| Molecular Weight | 294.735 g/mol |

| LogP | 5.4648 |

| PSA (Polar Surface Area) | 52.050 Ų |

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the benzoxazole structure can inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others . The specific mechanisms through which this compound exerts its anticancer effects may involve:

- Inhibition of cell proliferation : This compound may interfere with the cell cycle or induce apoptosis in cancer cells.

- Targeting specific enzymes : The halogenated structure could enhance binding affinity to certain molecular targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been documented, with some compounds showing selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The biological activity of this compound may include:

- Mechanism of Action : It likely interacts with bacterial cell membranes or specific metabolic pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of chlorine atoms and the naphthalene moiety contribute to its lipophilicity and overall reactivity. Various studies have established that:

- Electron-donating or -withdrawing groups on the aromatic rings can significantly affect the compound's potency.

For example, compounds with electron-donating substituents often exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .

Case Studies

Several studies have investigated the biological effects of similar benzoxazole derivatives:

- Cytotoxicity Assays : A study demonstrated that derivatives showed varying levels of cytotoxicity against different cancer cell lines, indicating a strong correlation between structural modifications and biological efficacy .

- Antimicrobial Screening : Another study screened multiple benzoxazole derivatives for antimicrobial properties against standard bacterial strains, revealing that only a subset exhibited significant activity .

Eigenschaften

IUPAC Name |

2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBKVVGZNIFKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353760 | |

| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443289-56-3 | |

| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.